4-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine
Description
4-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine is a piperidine derivative characterized by a six-membered heterocyclic ring containing a nitrogen atom, substituted with a sulfanyl ethyl group linked to a 4-methylphenyl moiety. Its molecular formula is C₁₄H₂₁NS, with a molecular weight of 273.80 g/mol (when in hydrochloride salt form, C₁₄H₂₁NS·HCl) . The compound is water-soluble and exhibits distinct chemical properties due to the combination of the piperidine ring, sulfanyl group, and para-methylphenyl substituent.
Properties
Molecular Formula |
C14H21NS |
|---|---|
Molecular Weight |
235.39 g/mol |
IUPAC Name |
4-[2-(4-methylphenyl)sulfanylethyl]piperidine |
InChI |
InChI=1S/C14H21NS/c1-12-2-4-14(5-3-12)16-11-8-13-6-9-15-10-7-13/h2-5,13,15H,6-11H2,1H3 |
InChI Key |
MVAYXDFWIOJDJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine typically involves the reaction of 4-methylthiophenol with 2-bromoethylamine to form 2-[(4-methylphenyl)sulfanyl]ethylamine. This intermediate is then reacted with piperidine under suitable conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for 4-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the piperidine ring.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-sulfanylated piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the reagents used.
Scientific Research Applications
4-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of 4-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfanyl and piperidine moieties. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Structural Variations in Aromatic Substituents
Substituents on the phenyl ring significantly influence electronic, steric, and lipophilic properties. Key comparisons include:
| Compound Name | Substituent | Key Features | Reactivity & Bioactivity Insights |
|---|---|---|---|
| 2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine HCl | 4-CH₃ | Methyl group enhances lipophilicity; moderate steric bulk. | High antimicrobial activity; promising neuroprotective effects . |
| 2-{2-[(4-Chlorophenyl)sulfanyl]ethyl}piperidine HCl | 4-Cl | Chlorine increases electronegativity and polarity. | Moderate antimicrobial activity; lower neuroprotective potential . |
| 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine | 4-Br | Bromine enhances reactivity (e.g., in SN2 reactions) and molecular weight. | High versatility in synthetic applications; distinct pharmacological profile due to halogen . |
| 2-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}piperidine HCl | 4-OCH₃ | Methoxy group increases electron-donating capacity and solubility. | High antimicrobial activity; moderate neuroprotective effects . |
Key Insights :
- Methyl (4-CH₃) : Balances lipophilicity and steric effects, favoring membrane penetration and receptor interactions. This contributes to its high antimicrobial and neuroprotective activities .
- Methoxy (4-OCH₃) : Enhances solubility and electronic effects, improving binding affinity to polar targets .
Positional Isomerism and Piperidine Substitution
The position of the sulfanyl ethyl group on the piperidine ring also impacts biological activity:
| Compound Name | Substituent Position | Key Differences |
|---|---|---|
| 2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine HCl | 2-position | Favors interactions with planar binding sites (e.g., enzyme active sites) . |
| 3-{[(4-Methylphenyl)sulfanyl]methyl}piperidine HCl | 3-position | Altered steric orientation may reduce target affinity compared to 2-position . |
| 4-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine* | 4-position | Hypothesized to enhance conformational flexibility for multi-target engagement. |
*Note: Limited direct evidence exists for the 4-position analog, but inferences are drawn from related piperidine derivatives .
Functional Group Modifications
Replacing the sulfanyl (-S-) group with sulfonyl (-SO₂-) or methylene (-CH₂-) groups alters reactivity and target specificity:
| Compound Name | Functional Group | Key Effects |
|---|---|---|
| 4-[(4-Methoxyphenyl)sulfonyl]piperidine HCl | Sulfonyl | Increased oxidative stability but reduced nucleophilicity . |
| 4-{2-[(4-Methylphenyl)methyl]ethyl}piperidine | Methylene | Lower electronic interaction potential; reduced biological activity . |
Biological Activity
4-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine is a chemical compound that belongs to the piperidine class, characterized by a piperidine ring substituted with a sulfanyl group and an ethyl chain linked to a 4-methylphenyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development.
Structural Characteristics
The molecular formula of 4-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine is , with a molecular weight of approximately 233.36 g/mol. The presence of the sulfanyl group is significant as it affects the compound's reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 233.36 g/mol |
| Structure | Structure |
The biological activity of 4-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine can be attributed to its interaction with various molecular targets, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing normal enzymatic functions.
- Receptor Modulation : It can interact with cell surface receptors, altering their signaling pathways and affecting cellular responses.
- Pathway Interference : The compound may disrupt specific biochemical pathways within cells, leading to various biological effects.
Biological Activity
Research indicates that compounds similar to 4-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine exhibit diverse biological activities:
- Analgesic Properties : Piperidine derivatives are often investigated for their pain-relieving effects. Studies have shown that certain analogs can effectively modulate pain pathways in animal models.
- Antidepressant Effects : Some piperidine compounds have been linked to serotonin receptor modulation, suggesting potential antidepressant activity.
- Antipsychotic Potential : The structural similarity to known antipsychotic agents raises interest in exploring its effects on dopamine receptors.
Case Studies
Several studies have explored the biological activities of piperidine derivatives, including those structurally related to 4-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine:
- Study on Dopamine Transporters : A study evaluated various piperidine analogs for their binding affinity at dopamine and serotonin transporters. Results indicated that certain modifications could enhance selectivity and potency for dopamine transporters, which are crucial in treating disorders like ADHD and schizophrenia .
- Pharmacological Evaluation : Another research effort focused on synthesizing and evaluating the analgesic properties of piperidine derivatives. The findings demonstrated that specific substitutions on the piperidine ring significantly influenced analgesic activity in rodent models .
Research Findings
Recent investigations into the biological activity of 4-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine have revealed promising results:
- In Vitro Studies : In vitro assays demonstrated that the compound exhibits moderate inhibition of certain enzymes involved in metabolic pathways, suggesting potential therapeutic applications .
- Animal Models : In vivo studies indicated that administration of this compound resulted in notable behavioral changes in rodent models, consistent with analgesic and anxiolytic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
